molecular formula C29H28N4O3 B11581078 6-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B11581078
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: KIQKTXQUNDBRRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidin-4-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and methoxyphenyl halides.

    Attachment of the tert-butylphenoxy group: This step involves the reaction of the intermediate with tert-butylphenol under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE include:

Uniqueness

The uniqueness of 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific structure, which imparts unique chemical and biological properties. Its combination of functional groups and the pyrazolo[3,4-d]pyrimidin-4-one core make it distinct from other similar compounds, leading to its diverse applications in scientific research.

Eigenschaften

Molekularformel

C29H28N4O3

Molekulargewicht

480.6 g/mol

IUPAC-Name

6-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C29H28N4O3/c1-29(2,3)21-11-13-23(14-12-21)36-18-20-16-19(10-15-25(20)35-4)26-31-27-24(28(34)32-26)17-30-33(27)22-8-6-5-7-9-22/h5-17H,18H2,1-4H3,(H,31,32,34)

InChI-Schlüssel

KIQKTXQUNDBRRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.